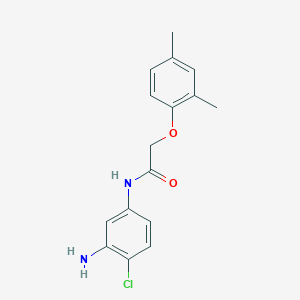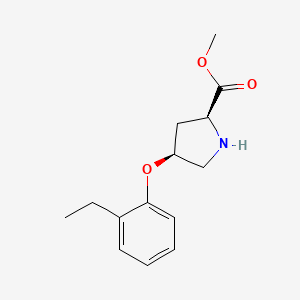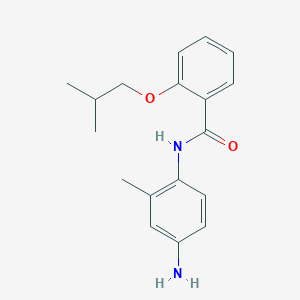![molecular formula C19H24N2O2 B1385008 N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide CAS No. 1020056-94-3](/img/structure/B1385008.png)
N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Descripción general
Descripción
N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide, also known as NAMPA, is an amide of tert-butylphenoxyacetic acid and 3-amino-2-methylphenyl. This compound is a synthetic analogue of the naturally occurring neurotransmitter glutamate and is used in scientific research to study glutamate-mediated pathways in the brain. NAMPA has a number of interesting properties, such as its ability to cross the blood-brain barrier, its relatively low toxicity, and its ability to be metabolized by the body. In
Aplicaciones Científicas De Investigación
Hydrogen Bond Studies : Research on substituted acetamides, similar to the compound , has shown their significance in studying hydrogen bonding. For instance, a study on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides highlighted their use in analyzing intramolecular and intermolecular hydrogen bonds using techniques like FAB mass spectrometry, IR, NMR spectroscopy, and X-ray crystallography (Romero & Margarita, 2008).
Synthesis of Complex Compounds : Another study demonstrated the efficient synthesis of complex compounds like N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, which are used as CCKB antagonists (Urban et al., 1997).
Chemoselective Acetylation : The chemoselective monoacetylation of amino groups, like in the case of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, is another area of application. This process, catalyzed by enzymes like Novozym 435, is crucial in the synthesis of intermediates for natural antimalarial drugs (Magadum & Yadav, 2018).
Pharmacological Assessment : Acetamide derivatives have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This includes the study of compounds like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and their pharmacological properties (Rani et al., 2016).
Hydrogen-bonding Patterns Analysis : The study of hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides shows the relevance of these compounds in understanding molecular interactions and structural chemistry (López et al., 2010).
Synthesis of Novel Compounds : Novel synthesis methods for compounds like 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide ((R)-Phenotropil) illustrate the application of acetamides in the creation of new pharmaceuticals (Vorona et al., 2012).
Antiulcer Agent Synthesis : The preparation of N-phenoxypropylacetamide derivatives, which show both gastric acid antisecretory and cytoprotective properties, underscores their potential as antiulcer agents (Ueda et al., 1990).
Green Synthesis Approaches : The catalytic hydrogenation for the green synthesis of compounds like N-(3-Amino-4-methoxyphenyl)acetamide, important in the production of azo disperse dyes, highlights the role of acetamides in environmentally friendly chemical processes (Zhang, 2008).
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-15(20)9-7-10-16(13)21-18(22)12-23-17-11-6-5-8-14(17)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTRTDWBVDDWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















